molecular formula C10H10BrNOS B1268138 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one CAS No. 309294-12-0

2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one

Cat. No. B1268138
CAS RN: 309294-12-0
M. Wt: 272.16 g/mol
InChI Key: IYXKCDXCZMIUBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one involves strategic chemical reactions that allow for the introduction of the bromophenyl group into the thiazolidinone framework. A documented synthesis approach for a related compound, 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, highlights the compound's crystallization in the orthorhombic system, demonstrating the precise structural architecture achievable through synthetic chemistry (Iyengar et al., 2005).

Molecular Structure Analysis

The molecular structure of synthesized thiazolidin-4-ones is critical for understanding their chemical behavior and potential interactions. The orthorhombic crystallization and specific cell parameters, as found in similar compounds, suggest a robust molecular structure that could influence its chemical reactivity and interaction with biological targets. The intermolecular hydrogen bond of type C-H…Br is a notable feature, indicating potential sites for chemical reactivity and biological interaction (Iyengar et al., 2005).

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • The compound 2-(4-bromophenyl)-2-methyl-1,3-thiazolidin-4-one has been synthesized and its crystal structure analyzed. It crystallizes in the orthorhombic system and exhibits intermolecular hydrogen bonds (Iyengar et al., 2005).

Molecular Structure and Vibrational Spectra Study

  • Detailed studies using Hartree-Fock (HF) and Density Functional Theory (DFT) methods were performed on this compound and its selenium analogue. The study provided insights into molecular parameters like bond lengths, angles, and vibrational spectra (Kavitha et al., 2018).

Antimicrobial Evaluation

  • Derivatives of 4-thiazolidinone, which include this compound, were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. Some derivatives showed significant biological activity (Deep et al., 2014).

Anticancer and Antioxidant Activities

  • Novel 5-(aroyl)methyl- and 5-(aroyl)methylen-2-ylidene-1,3-thiazolidin-4-ones demonstrated high antioxidant and anticancer activities. These derivatives have been prepared using ketene N,S-acetal salts (Saied et al., 2019).

Biological Efficacy of Thiazole Derivatives

  • 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4, 5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives were synthesized and evaluated for their biological efficacy (Rodrigues & Bhalekar, 2015).

Antiproliferative and Tumor Inhibitory Studies

  • A study on 4-thiazolidinone derivatives including 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one indicated significant antiproliferative activity in vitro and in vivo. The compound showed considerable cytotoxicity against leukemic cell lines and tumor regression in mouse models (Kumar et al., 2015).

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 4-Bromophenylacetic acid is advised to be handled with personal protective equipment/face protection and avoid getting in eyes, on skin, or on clothing .

Future Directions

The future directions of research on similar compounds have been suggested. For instance, the neurotoxic potentials of the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) on rainbow trout alevins, Oncorhynchus mykiss, were investigated .

properties

IUPAC Name

2-(4-bromophenyl)-2-methyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNOS/c1-10(12-9(13)6-14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXKCDXCZMIUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)CS1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336746
Record name 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

309294-12-0
Record name 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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